molecular formula C19H16FNO2 B11041607 N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11041607
M. Wt: 309.3 g/mol
InChI Key: UWSYGOOIKDXJNP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a fluorinated phenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the fluorinated phenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Formation of the amide bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The fluorinated phenyl group and furan ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with other substituents.

Properties

Molecular Formula

C19H16FNO2

Molecular Weight

309.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C19H16FNO2/c20-15-6-8-16(9-7-15)21-19(22)13-11-17-10-12-18(23-17)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,21,22)

InChI Key

UWSYGOOIKDXJNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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